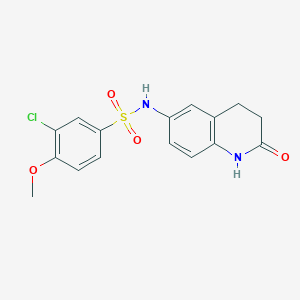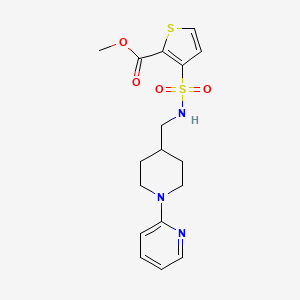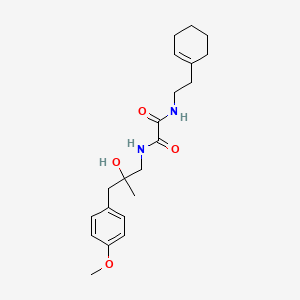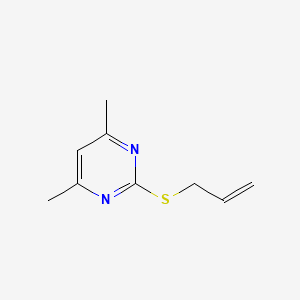
3-chloro-4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a complex organic compound that features a quinoline moiety, a benzenesulfonamide group, and various functional groups such as chloro and methoxy
作用机制
Target of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the quinoline nucleus in the compound, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
It’s known that indole derivatives, which are structurally similar to the compound, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially interact with its targets in a variety of ways to exert these effects.
Biochemical Pathways
It’s known that indole derivatives, which are structurally similar to the compound, can affect a variety of biochemical pathways due to their diverse biological activities . This suggests that the compound could potentially influence multiple biochemical pathways and their downstream effects.
Result of Action
Given the potential biological activities of the compound suggested by its structural similarity to indole derivatives , it’s likely that the compound could have a variety of effects at the molecular and cellular level.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the quinoline derivative with chlorosulfonic acid, followed by neutralization with ammonia or an amine.
Functional Group Modifications: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as chlorinating agents and methoxylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-chloro-4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to replace the chloro or methoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Chlorinating agents like thionyl chloride or methoxylating agents like dimethyl sulfate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline derivatives.
科学研究应用
3-chloro-4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
相似化合物的比较
Similar Compounds
2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound shares a similar quinoline core but differs in the functional groups attached.
4-hydroxy-2-quinolones: These compounds have a quinoline core with hydroxyl and carbonyl groups, showing different chemical and biological properties.
Uniqueness
3-chloro-4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
IUPAC Name |
3-chloro-4-methoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4S/c1-23-15-6-4-12(9-13(15)17)24(21,22)19-11-3-5-14-10(8-11)2-7-16(20)18-14/h3-6,8-9,19H,2,7H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREPPDSEFBLRCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-chlorophenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B3007913.png)
![2-[(6-phenylpyridazin-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B3007915.png)
![6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid](/img/structure/B3007916.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-chloro-2-nitrobenzamide](/img/structure/B3007919.png)


![4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B3007925.png)
![tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate hydrochloride](/img/structure/B3007926.png)

![ethyl (5Z)-6-chloro-4-(4-chlorophenyl)-5-[[(2,4-dichlorophenyl)methoxyamino]methylidene]-2-methyl-4H-pyridine-3-carboxylate](/img/structure/B3007930.png)
![N-(3-chloro-4-methylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3007931.png)

![3-[(Dimethylamino)methyl]-4,4,4-trifluorobutanoic acid;hydrochloride](/img/structure/B3007934.png)
![1-[4-(Aminomethyl)pyridin-2-yl]pyrrolidin-2-one](/img/structure/B3007935.png)
